An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Structure, Properties, and Potential in Drug Discovery
An In-depth Technical Guide to 2,8-Dimercapto-6-hydroxypurine: Structure, Properties, and Potential in Drug Discovery
This guide provides a comprehensive technical overview of 2,8-Dimercapto-6-hydroxypurine, a sulfur-containing purine derivative. By synthesizing foundational chemical principles with insights from analogous compounds, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals exploring the therapeutic potential of novel thiopurines.
Introduction: The Significance of Thiopurines in Medicine
Thiopurines, such as 6-mercaptopurine (6-MP) and azathioprine, are a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Their mechanism of action relies on their metabolism to thioguanine nucleotides, which are incorporated into DNA and RNA, ultimately inducing cytotoxicity in rapidly dividing cells.[2] The structural diversity within the purine scaffold allows for a wide array of biological activities. 2,8-Dimercapto-6-hydroxypurine, a less-studied analog, presents a unique opportunity for new therapeutic applications, potentially offering a different pharmacological profile due to the presence of two mercapto groups. This guide will delve into the known and inferred properties of this compound, providing a framework for its further investigation.
Chemical Structure and Physicochemical Properties
Molecular Structure
2,8-Dimercapto-6-hydroxypurine possesses a purine core with thiol groups at the C2 and C8 positions and a hydroxyl group at the C6 position. Its chemical identity is confirmed by the following identifiers:
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Molecular Weight: 200.24 g/mol [3]
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Canonical SMILES: C12=C(NC(=S)N1)NC(=S)NC2=O[6]
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Synonyms: 2,8-Dithioxo-1,2,3,7,8,9-hexahydro-6H-purin-6-one, 2,8-Mercaptohypoxanthine, 2,8-Dithioxanthine
Tautomerism: A Critical Consideration
A key structural feature of 2,8-Dimercapto-6-hydroxypurine is its potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton and the shifting of double bonds.[7] For this molecule, several tautomeric forms are possible, including thiol-thione and keto-enol equilibria.
Based on studies of related thiopurines like 2-thiopurine and 6-thiopurine, it is highly probable that the thione form is the most stable tautomer in the solid state and in solution.[8][9] The presence of different tautomers can significantly impact the molecule's physicochemical properties, such as solubility and its interactions with biological targets. Therefore, any experimental design should consider the potential for multiple tautomeric forms to be present.
Caption: Potential tautomeric equilibria of 2,8-Dimercapto-6-hydroxypurine.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale/Supporting Data for Analogs |
| Melting Point | Likely >300 °C (with decomposition) | 6-Mercaptopurine has a melting point of 313 °C, and hypoxanthine melts at over 300 °C.[1][10] |
| Solubility | Poorly soluble in water; soluble in alkaline solutions. | 6-Mercaptopurine has low aqueous solubility, which can be improved by forming salts or cocrystals.[11] Hypoxanthine is also poorly soluble in water but soluble in 1 M NaOH.[10] |
| pKa | Expected to have at least two pKa values due to the acidic thiol and hydroxyl groups. | Hypoxanthine has a pKa of 8.7.[10] The thiol groups in 2,8-Dimercapto-6-hydroxypurine would likely have pKa values in a similar or slightly more acidic range. |
| UV-Vis Absorption | Expected to have absorption maxima in the UV range, sensitive to pH changes. | 6-Mercaptopurine exhibits pH-dependent UV absorption, which is utilized in its analysis.[12] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A specific, published synthesis for 2,8-Dimercapto-6-hydroxypurine is not readily found. However, based on established methods for preparing related mercaptopurines, a plausible synthetic route can be proposed. A common strategy involves the conversion of a di-halogenated purine precursor with a source of sulfur.
Caption: A proposed synthetic pathway for 2,8-Dimercapto-6-hydroxypurine.
This approach is analogous to the synthesis of other mercaptopurines, where chloro or fluoro groups are displaced by a hydrosulfide or thiourea. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve a good yield.
Chemical Reactivity and Stability
The thiol groups are the most reactive sites in 2,8-Dimercapto-6-hydroxypurine. They are susceptible to oxidation, which can lead to the formation of disulfide bridges or further oxidation to sulfinic and sulfonic acids. This reactivity is important for both its biological mechanism and its stability during storage and handling.
Studies on the stability of thiopurine metabolites have shown that they can be unstable, with degradation observed at room temperature and even at -20°C. For long-term storage, temperatures of -70°C or -80°C are recommended to maintain the integrity of the compound.[2][8][13]
Biological Activity and Potential in Drug Development
While direct biological studies on 2,8-Dimercapto-6-hydroxypurine are scarce, its structural similarity to well-established thiopurine drugs suggests it may possess interesting pharmacological properties.
Postulated Mechanism of Action
It is plausible that 2,8-Dimercapto-6-hydroxypurine acts as an antimetabolite, similar to 6-mercaptopurine. After cellular uptake, it could be metabolized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its corresponding ribonucleotide. This metabolite could then interfere with de novo purine synthesis and be incorporated into nucleic acids, leading to cytotoxic effects.
The presence of a second thiol group at the C8 position could influence its metabolic fate and interaction with target enzymes. For instance, it may be a substrate for enzymatic oxidation by xanthine oxidase or aldehyde oxidase, which are known to metabolize other mercaptopurines.[2][7]
Caption: Postulated mechanism of action for 2,8-Dimercapto-6-hydroxypurine.
Potential Therapeutic Applications
Given the established anticancer and immunosuppressive activities of other thiopurines, 2,8-Dimercapto-6-hydroxypurine could be investigated for similar applications.[14][15] Its unique substitution pattern may lead to a different spectrum of activity or a more favorable side-effect profile. Further research is warranted to explore its potential in:
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Oncology: As a cytotoxic agent against various cancer cell lines.
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Immunology: For the treatment of autoimmune diseases such as inflammatory bowel disease or rheumatoid arthritis.
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Virology: As some purine analogs exhibit antiviral properties.
Experimental Protocols
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the analysis of 2,8-Dimercapto-6-hydroxypurine in various matrices. Based on established protocols for other thiopurines, a reversed-phase HPLC method with UV detection is recommended.[3][4][5][6]
Step-by-Step HPLC Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be 5% acetonitrile in the aqueous buffer.[4]
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set at a wavelength determined by a UV scan of the pure compound (likely in the range of 320-340 nm, based on other thiopurines).
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Sample Preparation:
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For in vitro samples, dissolve the compound in a suitable solvent (e.g., 0.1 M NaOH) and dilute with the mobile phase.
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For biological samples (e.g., plasma, cell lysates), a protein precipitation step with perchloric acid or trichloroacetic acid is necessary, followed by centrifugation. The supernatant can then be injected.
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Internal Standard: 6-Mercaptopurine or a related, structurally similar compound can be used as an internal standard to improve quantification accuracy.[4]
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